molecular formula C12H14ClF3N4 B2519007 1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride CAS No. 166451-06-5

1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride

Cat. No.: B2519007
CAS No.: 166451-06-5
M. Wt: 306.72
InChI Key: IEXWZTBSQMJWEJ-UHFFFAOYSA-N
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Description

1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride is a useful research compound. Its molecular formula is C12H14ClF3N4 and its molecular weight is 306.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives : Research has focused on synthesizing various novel derivatives of pyridine and related compounds. For instance, a study synthesized new 1,2,4 triazoles containing 2H-pyrano[2,3-b]pyridine moiety, indicating a method for developing new compounds with potential applications in scientific research (Kumar & Mashelkar, 2007). Similarly, derivatives of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine were prepared, highlighting the synthetic versatility of the core structure (Kumar & Mashelker, 2006).

Building Blocks for Trifluoromethyl-Substituted Compounds : A study utilized 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block, demonstrating the potential of pyridine derivatives in the synthesis of trifluoromethyl-substituted compounds, which are significant in various scientific applications (Khlebnikov et al., 2018).

Catalysis and Chemical Reactions : New ionic liquids like 1-sulfopyridinium chloride were synthesized and used as efficient catalysts in chemical reactions, underscoring the role of pyridine derivatives in catalysis and organic synthesis (Moosavi‐Zare et al., 2013). The synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates and their properties were explored, further indicating the broad range of chemical behaviors and applications of these compounds (Krauze & Duburs, 2000).

Structural and Molecular Studies : The crystal structure of 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide was analyzed, providing insights into molecular geometry and intermolecular interactions, essential for understanding the properties and potential applications of these compounds (Zhang et al., 2011).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily, and researchers continue to explore different synthetic methods for introducing TFMP groups within the structures of other molecules .

Properties

IUPAC Name

2-(4-methylpiperazin-4-ium-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLDJHVGIZAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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